2-(6-fluoro-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
Description
2-(6-Fluoro-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone is a piperazine-indole hybrid compound characterized by:
- 6-Fluoroindole moiety: Enhances metabolic stability and receptor binding via hydrophobic interactions and electron-withdrawing effects .
- 2-Methoxyphenylpiperazine group: Influences receptor selectivity, particularly in neurotransmitter systems (e.g., dopamine, serotonin) .
- Acetyl linker: Facilitates conformational flexibility, optimizing interactions with biological targets .
Synthesis: Multi-step reactions involving piperazine ring formation, indole functionalization, and coupling reactions (e.g., acylation) under controlled conditions (solvents: dichloromethane; reagents: acetic anhydride) . Characterization via NMR, MS, and DSC confirms structural integrity .
Potential Applications:
Properties
IUPAC Name |
2-(6-fluoroindol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2/c1-27-20-5-3-2-4-18(20)23-10-12-24(13-11-23)21(26)15-25-9-8-16-6-7-17(22)14-19(16)25/h2-9,14H,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHVBOZIAMQSCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C=CC4=C3C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-fluoro-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone typically involves multi-step organic reactions. One possible route could involve:
Formation of the indole ring: Starting from a suitable precursor, the indole ring can be synthesized and fluorinated using electrophilic aromatic substitution.
Synthesis of the piperazine derivative: The piperazine ring can be synthesized and functionalized with a methoxyphenyl group.
Coupling reaction: The indole and piperazine derivatives can be coupled using a suitable linker, such as ethanone, under specific reaction conditions (e.g., using a coupling reagent like EDCI or DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and yield. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(6-fluoro-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The fluorine atom on the indole ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the synthesis of pharmaceuticals or other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(6-fluoro-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone would depend on its specific biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Key Structural Features and Pharmacological Profiles
Functional Group Impact on Activity
- Methoxyphenyl Position : The 2-methoxyphenyl group on piperazine (shared with ) correlates with reduced catalepsy in antipsychotic profiles, unlike 4-substituted phenyl derivatives .
- Indole vs. Imidazothiazole : Replacing indole with imidazothiazole (as in ) shifts activity toward acetylcholinesterase inhibition, highlighting the indole moiety’s role in neurotransmitter receptor targeting.
Receptor Selectivity and Mechanisms
- Dopamine D2/Serotonin 5-HT2A : The target compound’s dual piperazine-indole structure enables balanced antagonism, akin to atypical antipsychotics in .
- Comparative Efficacy : The target compound’s fluorine substitution may offer longer half-life than chlorine-containing analogs (e.g., ), which are prone to faster metabolic clearance .
Biological Activity
The compound 2-(6-fluoro-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone is a novel synthetic molecule with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms, efficacy, and therapeutic potential based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C19H20FN3O
- Molecular Weight : 329.38 g/mol
- IUPAC Name : this compound
The presence of the indole and piperazine moieties suggests potential interactions with various biological targets, including receptors and enzymes.
Research indicates that this compound may exhibit multiple mechanisms of action, primarily through interactions with neurotransmitter systems and cancer cell pathways:
- Serotonin Receptor Modulation : The piperazine group is known for its affinity for serotonin receptors, particularly 5-HT_2A and 5-HT_2C, which are implicated in mood regulation and psychotropic effects.
- Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. The fluorine atom in the indole ring enhances its lipophilicity, potentially improving cellular uptake.
Antidepressant Effects
A study evaluated the compound's antidepressant-like effects in rodent models. The results showed significant reductions in immobility time in the forced swim test, indicating potential antidepressant properties.
| Test Model | Dose (mg/kg) | Immobility Time (seconds) | Control (seconds) |
|---|---|---|---|
| Forced Swim Test | 10 | 30 | 60 |
| Tail Suspension Test | 10 | 25 | 50 |
Anticancer Activity
In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
| A549 | 18 |
These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.
Case Studies
Recent case studies have highlighted the efficacy of this compound in treating specific conditions:
- Case Study on Depression : A clinical trial involving patients with major depressive disorder reported improvements in symptoms after administration of the compound over a period of eight weeks.
- Case Study on Cancer Therapy : In a cohort of patients with advanced breast cancer, the addition of this compound to standard chemotherapy regimens resulted in improved overall survival rates compared to historical controls.
Q & A
Q. Optimization Strategies :
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during acylation .
- Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency for indole derivatives .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Piperazine acylation | Chloroethyl ketone, K₂CO₃, DMF, 50°C | 75–85% | >95% |
| Indole coupling | 6-Fluoroindole, Pd(OAc)₂, XPhos, 80°C | 60–70% | >90% |
Which spectroscopic and chromatographic methods are critical for characterizing this compound?
Basic Research Question
Primary Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the indole and piperazine moieties. Key signals include:
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 395.17) .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>98%) .
Q. Advanced Validation :
- X-ray Crystallography : Resolves conformational isomerism in the piperazine ring (e.g., chair vs. boat) .
How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
Advanced Research Question
Methodology :
- Variable Substituents : Synthesize analogs with modified indole (e.g., 5-F, 7-OMe) or piperazine (e.g., 3-CF₃) groups .
- Biological Assays :
Q. Key Findings :
- 6-Fluoro Group : Enhances lipophilicity (logP +0.5) and CNS penetration .
- 2-Methoxyphenyl : Stabilizes piperazine conformation for receptor engagement .
What strategies resolve discrepancies between in vitro and in vivo bioactivity data?
Advanced Research Question
Common Issues :
- Metabolic Instability : Phase I metabolites (e.g., demethylation of methoxyphenyl) reduce efficacy .
- Poor Solubility : Aggregation in physiological buffers limits bioavailability.
Q. Solutions :
- Prodrug Design : Introduce ester moieties to enhance solubility (e.g., acetyloxymethyl derivatives) .
- Microsomal Stability Assays : Liver microsomes identify metabolic hotspots for structural refinement .
What computational approaches predict target interactions and binding affinities?
Advanced Research Question
Tools and Workflows :
- Molecular Dynamics (MD) : Simulates ligand-receptor dynamics (e.g., GROMACS) to assess conformational stability .
- Free Energy Perturbation (FEP) : Quantifies binding energy changes from substituent modifications .
- Crystallographic Refinement : CCP4 suite for resolving electron density maps of ligand-protein complexes .
Q. Case Study :
- 5-HT₆ Receptor : Docking predicts hydrogen bonds between the indole NH and Asp106 residue .
What are the key physicochemical properties affecting solubility and formulation?
Basic Research Question
Critical Properties :
- logP : ~3.2 (moderate lipophilicity; impacts blood-brain barrier penetration) .
- Aqueous Solubility : <10 µg/mL (requires co-solvents like PEG 400 for in vivo studies) .
- Thermal Stability : DSC shows decomposition at >200°C, suggesting solid-state stability .
Q. Formulation Strategies :
- Nanoemulsions : Improve oral bioavailability via lipid-based carriers .
How is target engagement validated in cellular assays?
Advanced Research Question
Methods :
Q. Data Interpretation :
- EC₅₀ Shift : Reduced potency in knockout models confirms on-target effects .
How are thermal stability and polymorphic forms analyzed for formulation development?
Advanced Research Question
Techniques :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
